1-(tert-butoxy)-4-ethynylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

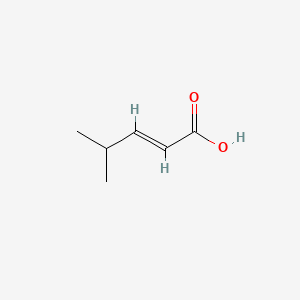

The compound “1-(tert-butoxy)-4-ethynylbenzene” is likely an organic compound consisting of a benzene ring substituted with an ethynyl group at the 4-position and a tert-butoxy group at the 1-position. The tert-butoxy group is a common protecting group in organic synthesis, often used to protect alcohols during chemical reactions . The ethynyl group contains a carbon-carbon triple bond, which can participate in various reactions such as Sonogashira coupling and Glaser coupling.

Molecular Structure Analysis

The molecular structure of “1-(tert-butoxy)-4-ethynylbenzene” would likely show the characteristic features of its functional groups. The benzene ring is planar, and the ethynyl group is linear. The tert-butoxy group is tetrahedral and could add some steric bulk to the molecule .Chemical Reactions Analysis

The ethynyl group in “1-(tert-butoxy)-4-ethynylbenzene” could potentially undergo various reactions, such as addition reactions or coupling reactions . The tert-butoxy group is typically stable under a variety of conditions, but can be removed under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tert-butoxy)-4-ethynylbenzene” would be influenced by its functional groups. The presence of the benzene ring could contribute to its aromaticity and stability. The ethynyl group could potentially increase its reactivity .Wissenschaftliche Forschungsanwendungen

Intermolecular Interaction Studies

“1-(tert-butoxy)-4-ethynylbenzene” can be used to probe intermolecular interactions in binary liquid mixtures. By studying the thermodynamic and spectral behavior of these mixtures, researchers can gain insights into the nature and extent of molecular interactions. This is crucial for understanding solvent effects in various chemical, biological, and industrial processes .

Synthesis of N-Heterocycles

This compound plays a role in the synthesis of N-heterocycles via sulfinimines. It’s particularly useful in the stereoselective synthesis of amines and their derivatives, which are structural motifs in many natural products and therapeutically relevant compounds .

Spectroscopic Analysis

The compound is used in FT-IR spectroscopic studies to confirm the presence of strong intermolecular interactions in studied liquid mixtures. This is vital for the analysis of complex mixtures in research and industry .

Thermodynamic Property Estimation

By measuring the density and speed of sound in mixtures with “1-(tert-butoxy)-4-ethynylbenzene”, researchers can estimate thermodynamic properties. These properties include excess molar volumes and isentropic compressibilities, which are indicative of molecular interactions .

Wirkmechanismus

Safety and Hazards

While specific safety and hazard data for “1-(tert-butoxy)-4-ethynylbenzene” is not available, compounds containing ethynyl groups can sometimes be hazardous due to their potential to polymerize . The tert-butoxy group is generally considered safe, but its removal can sometimes generate tert-butanol, which is flammable .

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 1-(tert-butoxy)-4-ethynylbenzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-bromo-1-ethynylbenzene", "tert-butyl alcohol", "potassium carbonate", "copper(I) iodide", "sodium iodide", "acetic acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 4-bromo-1-ethynylbenzene is reacted with tert-butyl alcohol in the presence of potassium carbonate to yield 1-(tert-butoxy)-4-bromoethynylbenzene.", "Step 2: 1-(tert-butoxy)-4-bromoethynylbenzene is reacted with copper(I) iodide and sodium iodide in acetic acid to yield 1-(tert-butoxy)-4-iodoethynylbenzene.", "Step 3: 1-(tert-butoxy)-4-iodoethynylbenzene is reacted with sodium hydroxide in diethyl ether to yield 1-(tert-butoxy)-4-ethynylbenzene." ] } | |

CAS-Nummer |

1093192-41-6 |

Produktname |

1-(tert-butoxy)-4-ethynylbenzene |

Molekularformel |

C12H14O |

Molekulargewicht |

174.2 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.